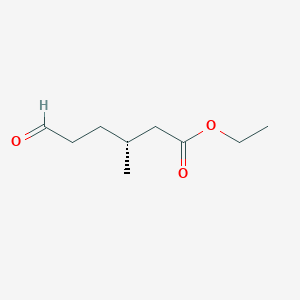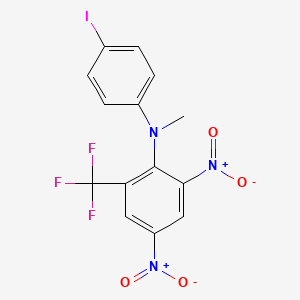
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a five-membered oxazolidine ring, substituted with a tert-butyl group, a nitro group, and a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroalkene with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to higher selectivity and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The oxazolidine ring can be opened under acidic or basic conditions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various ring-opened intermediates. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique reactivity and stereochemistry are advantageous.
Wirkmechanismus
The mechanism of action of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine stands out due to its unique combination of functional groups and stereochemistry. The presence of the nitro group and the tert-butyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
87190-52-1 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(3S,4R)-2-tert-butyl-4-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-12(10-7-5-4-6-8-10)11(9-18-14)15(16)17/h4-8,11-12H,9H2,1-3H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
GSWARVZFHFACLF-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)(C)N1[C@H]([C@H](CO1)[N+](=O)[O-])C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)N1C(C(CO1)[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)


![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)


![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)



